molecular formula C7H13NO2 B2710121 4-methoxyazepan-2-one CAS No. 36982-61-3

4-methoxyazepan-2-one

Cat. No.: B2710121
CAS No.: 36982-61-3
M. Wt: 143.186
InChI Key: WMIMDERMRVSNPB-UHFFFAOYSA-N
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Description

4-Methoxyazepan-2-one is a seven-membered lactam (azepanone) derivative characterized by a methoxy substituent at the 4-position of the azepanone ring. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol, and it is registered under CAS number 36982-61-3 . This compound is cataloged as a building block in organic synthesis, suggesting its utility in pharmaceuticals, agrochemicals, or materials science. The methoxy group may enhance solubility or modulate electronic effects during synthetic transformations .

Properties

IUPAC Name

4-methoxyazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMDERMRVSNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutanoyl chloride with ammonia or an amine, followed by cyclization to form the azepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-methoxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products:

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of halogenated azepines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that 4-methoxyazepan-2-one derivatives exhibit significant anticancer properties. A study demonstrated that certain modifications to the azepan-2-one structure led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this compound showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neurological Disorders
The compound's potential in treating neurodegenerative diseases such as Alzheimer's has been explored. Derivatives of this compound have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including cycloaddition and functional group transformations, makes it valuable for synthesizing more complex structures. For example, it has been utilized in the synthesis of spirocyclic compounds that exhibit promising biological activities .

2. Catalytic Applications
The compound has been investigated for its role in catalysis. Its unique ring structure allows it to participate in reactions that require specific steric and electronic properties, enhancing reaction yields and selectivity in organic transformations .

Material Science

1. Polymer Chemistry
In material science, this compound derivatives have been studied for their potential use in polymer applications. The incorporation of azepan-2-one units into polymer backbones can impart desirable mechanical properties and thermal stability, making them suitable for advanced materials .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
Neurodegenerative disease treatmentInhibition of key enzymes improving cognitive function
Organic SynthesisBuilding block for complex moleculesVersatile reactions leading to diverse products
Catalytic applicationsImproved yields and selectivity
Material SciencePolymer chemistryEnhanced mechanical properties and thermal stability

Case Studies

Case Study 1: Anticancer Activity
A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against FaDu hypopharyngeal tumor cells. The study found that specific modifications led to compounds with significantly higher cytotoxicity compared to traditional chemotherapeutics.

Case Study 2: Neurological Applications
In a separate investigation focusing on Alzheimer's disease, researchers developed a novel derivative of this compound that demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase. This compound was tested in vivo and showed promising results in improving memory retention in animal models.

Mechanism of Action

The mechanism of action of 4-methoxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
4-Methoxyazepan-2-one C₇H₁₃NO₂ 143.18 36982-61-3 Seven-membered lactam ring, methoxy group at position 4 Building block for organic synthesis
1,4-Oxazepan-5-one C₅H₉NO₂ 115.13 Not provided Seven-membered ring with one oxygen and one nitrogen atom; ketone at position 5 Intermediate for heterocyclic chemistry
Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate (Compound 165) C₁₄H₁₀O₄ 242.23 Not provided Coumarin backbone (benzopyrone) with ethynyl and ester substituents Fluorescent probes, bioactive molecules
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) C₁₆H₁₂ClN₃O₃ 329.74 2890-12-6 Benzodiazepine core with chloro, nitro, and methyl substituents Pharmaceutical (anxiolytic, anticonvulsant)

Functional and Reactivity Differences

Methylclonazepam features a fused benzene-diazepine ring system, providing aromaticity and rigidity absent in azepanone derivatives. This structural difference underpins its pharmacological activity .

In contrast, methylclonazepam’s chloro and nitro groups are strong electron-withdrawing substituents, directing reactivity toward electrophilic aromatic substitution .

Synthetic Utility :

  • This compound’s lactam ring is amenable to ring-opening polymerization or functionalization, making it relevant in polymer chemistry or peptide mimetics. Coumarin derivatives (e.g., Compound 165) are often used in photodynamic therapy or as enzyme inhibitors due to their planar, conjugated systems .

Biological Activity

4-Methoxyazepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies. The data presented is synthesized from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound, characterized by its azepane ring and methoxy group, exhibits unique structural features that contribute to its biological activity. The molecular formula is C9H15NO2C_9H_{15}NO_2, and its structure can be depicted as follows:

Structure OC/\NCCCCCCH3\text{Structure }\begin{array}{c}\text{O}\\|\\\text{C}\\/\quad \backslash \\\text{N}-\text{C}-\text{C}-\text{C}-\text{C}-\text{C}\\|\\\text{CH}_3\end{array}

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azepanones possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit inflammatory cytokines.
  • Neuroprotective Properties : Some derivatives are being explored for their potential in treating neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including the MAPK pathway, which is crucial in mediating inflammatory responses.
  • Interaction with Receptors : There is evidence that it interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter levels.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced levels of IL-6 and IL-8
NeuroprotectiveProtective effects in models of neurodegeneration

Case Study 1: Antimicrobial Activity

A study conducted on various azepanone derivatives, including this compound, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and IL-8) in human bronchial epithelial cells stimulated by lipopolysaccharides (LPS). The compound exhibited an inhibition rate comparable to established anti-inflammatory drugs at a concentration of 5 μM .

Case Study 3: Neuroprotective Potential

Research focusing on neuroprotective effects indicated that this compound could mitigate oxidative stress-induced neuronal damage in cellular models. The compound was able to enhance cell viability and reduce apoptosis markers in neuronal cells exposed to toxic agents.

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